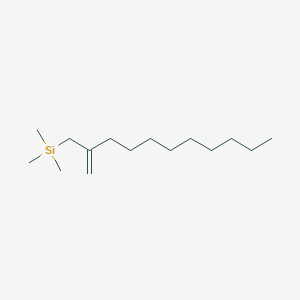
Benzene, (1-chloro-3-iodopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (1-chloro-3-iodopropyl)-, also known as 1-chloro-3-iodopropylbenzene, is an organic compound with the molecular formula C9H10ClI. It is a derivative of benzene, where a 1-chloro-3-iodopropyl group is attached to the benzene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (1-chloro-3-iodopropyl)- can be achieved through various methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with 3-phenylpropyl iodide, chlorination can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of such compounds typically involves large-scale halogenation reactions. The process may include the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (1-chloro-3-iodopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are common.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a different substituent using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
Alcohols: Formed through nucleophilic substitution.
Ketones and Carboxylic Acids: Formed through oxidation reactions.
Substituted Benzenes: Formed through coupling reactions.
Applications De Recherche Scientifique
Benzene, (1-chloro-3-iodopropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Benzene, (1-chloro-3-iodopropyl)- involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms makes it a versatile compound for various substitution reactions. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution, the chlorine atom is typically the leaving group, while in coupling reactions, the iodine atom is replaced by other substituents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorobenzene: A simpler derivative with only a chlorine atom attached to the benzene ring.
Iodobenzene: Contains only an iodine atom attached to the benzene ring.
1-Bromo-3-chloropropylbenzene: Similar structure but with a bromine atom instead of iodine.
Uniqueness
Benzene, (1-chloro-3-iodopropyl)- is unique due to the presence of both chlorine and iodine atoms, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
112381-01-8 |
|---|---|
Formule moléculaire |
C9H10ClI |
Poids moléculaire |
280.53 g/mol |
Nom IUPAC |
(1-chloro-3-iodopropyl)benzene |
InChI |
InChI=1S/C9H10ClI/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
SJLZTILKKAQASV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCI)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)

![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
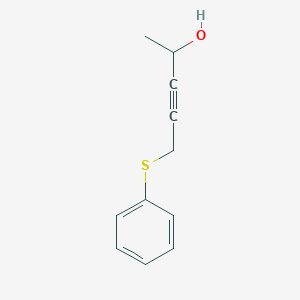
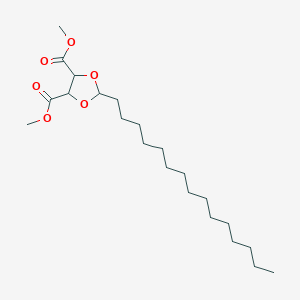
![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)
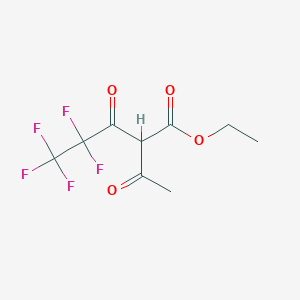
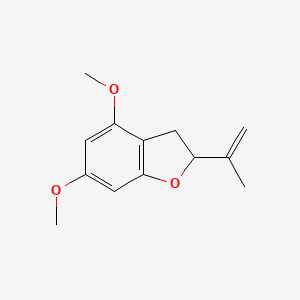

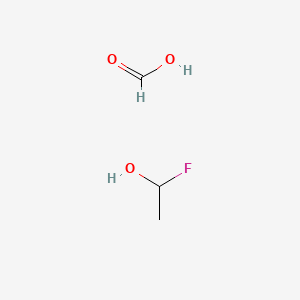
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)
